Cas no 2227896-48-0 (rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine)

Technical Introduction: rac-(1R,2R)-2-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropylmethanamine is a chiral cyclopropylamine derivative featuring a fluorinated aromatic substituent. Its structural motif, combining a cyclopropane ring with a trifluoromethyl- and fluoro-substituted phenyl group, imparts unique steric and electronic properties, making it valuable in medicinal chemistry and asymmetric synthesis. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug discovery applications. The rac-(1R,2R) configuration offers versatility for chiral resolution or as a scaffold for stereoselective transformations. This compound is particularly relevant for the development of enzyme inhibitors or receptor modulators due to its rigid, constrained geometry and electron-withdrawing substituents. Suitable for research in pharmacophore design and structure-activity relationship studies.
rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine structure
2227896-48-0 structure
Product name:rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine
CAS No:2227896-48-0
MF:C11H11F4N
MW:233.205356836319
CID:6069789
PubChem ID:165758127

rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine
    • rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
    • 2227896-48-0
    • EN300-1939753
    • Inchi: 1S/C11H11F4N/c12-10-4-6(8-3-7(8)5-16)1-2-9(10)11(13,14)15/h1-2,4,7-8H,3,5,16H2/t7-,8-/m0/s1
    • InChI Key: HWNJXWIOXLPAAZ-YUMQZZPRSA-N
    • SMILES: FC1=C(C(F)(F)F)C=CC(=C1)[C@@H]1C[C@H]1CN

Computed Properties

  • Exact Mass: 233.08276200g/mol
  • Monoisotopic Mass: 233.08276200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1939753-0.05g
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
2227896-48-0
0.05g
$1104.0 2023-09-17
Enamine
EN300-1939753-10.0g
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
2227896-48-0
10g
$5652.0 2023-05-31
Enamine
EN300-1939753-5g
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
2227896-48-0
5g
$3812.0 2023-09-17
Enamine
EN300-1939753-0.5g
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
2227896-48-0
0.5g
$1262.0 2023-09-17
Enamine
EN300-1939753-0.25g
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
2227896-48-0
0.25g
$1209.0 2023-09-17
Enamine
EN300-1939753-1.0g
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
2227896-48-0
1g
$1315.0 2023-05-31
Enamine
EN300-1939753-2.5g
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
2227896-48-0
2.5g
$2576.0 2023-09-17
Enamine
EN300-1939753-5.0g
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
2227896-48-0
5g
$3812.0 2023-05-31
Enamine
EN300-1939753-0.1g
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
2227896-48-0
0.1g
$1157.0 2023-09-17
Enamine
EN300-1939753-1g
rac-[(1R,2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
2227896-48-0
1g
$1315.0 2023-09-17

Additional information on rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine

Introduction to rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine (CAS No. 2227896-48-0)

rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine (CAS No. 2227896-48-0) is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropyl ring and a fluorinated aromatic moiety, which contribute to its potential biological activities and therapeutic applications.

The cyclopropyl ring in the structure of rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine imparts conformational rigidity and restricts rotational freedom around the carbon-carbon bonds. This rigidity can influence the compound's binding affinity to specific biological targets, making it an attractive candidate for drug design and development. The presence of the fluorine atoms, particularly in the 3-fluoro-4-(trifluoromethyl)phenyl group, enhances the compound's lipophilicity and metabolic stability, which are crucial properties for optimizing drug efficacy and pharmacokinetics.

Recent studies have explored the potential of rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine as a modulator of various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent activity against certain G protein-coupled receptors (GPCRs), which are key targets for treating neurological disorders and psychiatric conditions. The ability to modulate GPCRs with high selectivity and affinity makes rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine a promising lead compound for further investigation.

In addition to its potential as a GPCR modulator, rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases. The anti-inflammatory effects are attributed to the compound's ability to interfere with signaling pathways involved in inflammation, such as the NF-κB pathway.

The synthesis of rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine has been optimized using modern synthetic methods to ensure high yield and purity. One common approach involves the use of palladium-catalyzed cross-coupling reactions to construct the fluorinated aromatic moiety, followed by ring-closing metathesis to form the cyclopropyl ring. These synthetic strategies not only enhance the efficiency of the synthesis but also allow for the preparation of enantiomerically pure forms of the compound, which can be crucial for pharmaceutical applications.

Clinical trials are currently underway to evaluate the safety and efficacy of rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine in various therapeutic settings. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic profiles. These findings provide a strong foundation for advancing the compound into later stages of clinical development.

Furthermore, computational studies using molecular dynamics simulations have provided insights into the binding interactions between rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine and its target proteins. These simulations have revealed that the fluorine atoms play a critical role in stabilizing the binding interactions through favorable electrostatic and hydrophobic interactions. This information is valuable for rational drug design and optimization efforts.

In conclusion, rac-(1R,2R)-2-3-fluoro-4-(trifluoromethyl)phenylcyclopropylmethanamine (CAS No. 2227896-48-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its mechanisms of action and optimize its properties for clinical applications.

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